molecular formula C17H17ClN2O5S B331002 DIETHYL 5-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

DIETHYL 5-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

Cat. No.: B331002
M. Wt: 396.8 g/mol
InChI Key: HBUZNMYFUOTRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIETHYL 5-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

DIETHYL 5-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

DIETHYL 5-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIETHYL 5-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application .

Properties

Molecular Formula

C17H17ClN2O5S

Molecular Weight

396.8 g/mol

IUPAC Name

diethyl 5-[(2-chloropyridine-3-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C17H17ClN2O5S/c1-4-24-16(22)11-9(3)12(17(23)25-5-2)26-15(11)20-14(21)10-7-6-8-19-13(10)18/h6-8H,4-5H2,1-3H3,(H,20,21)

InChI Key

HBUZNMYFUOTRNM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(N=CC=C2)Cl

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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